molecular formula C16H11ClN4O2 B2698382 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile CAS No. 902964-20-9

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile

Cat. No. B2698382
M. Wt: 326.74
InChI Key: NWOWREVUEGFCLJ-UHFFFAOYSA-N
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Description

  • MDL Number : MFCD00137445 .

Physical And Chemical Properties Analysis

  • Density : Approximately 1.112 g/mL at 25 °C .

Scientific Research Applications

Photokinetics of Pyrimidinones

Pyrimidinones are integral to understanding the photophysical and photochemical behaviors of DNA lesions, specifically the (6-4) photolesions formed from pyrimidine bases. Research demonstrates that the solvent significantly impacts the S1 lifetime of pyrimidinones, affecting internal conversion (IC) and intersystem crossing (ISC) rates. These findings could be relevant in studying DNA repair mechanisms and designing compounds that interact with DNA photoproducts for therapeutic purposes (Ryseck et al., 2013).

Reactions of Benzyl Ketones with Formamide or Acetamide

The reactivity of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide has been explored, leading to the formation of enamines and 4-aminopyrimidines. This research outlines synthetic routes that could be applied in the synthesis of novel pyrimidine-based compounds with potential pharmacological properties (Hirota et al., 1978).

Structural Studies of Pyrimidinylcarbonyl Derivatives

Investigations into the crystal structures of pyrimidinylcarbonyl derivatives reveal diverse hydrogen-bonded aggregations. These structural insights are critical for understanding the compound's potential interactions in biological systems and could inform the design of molecules with specific binding affinities or reactivities (Trilleras et al., 2008).

Cyanoxime Inhibitors

Cyanoximes, such as oximino(2,6-dichlorophenyl)acetonitrile, have been identified as potent inhibitors of the Carbonyl Reductase enzyme, which is implicated in resistance to anticancer treatments. The synthesis, characterization, and inhibitory properties of these compounds provide a basis for developing new therapeutic agents targeting enzyme-mediated resistance pathways (Adu Amankrah et al., 2021).

Conducting Polymers

The electrochemical behavior of polymers derived from thiophenes and pyridines, including studies in acetonitrile, sheds light on their potential applications in electronic and optoelectronic devices. The stability and conductivity of these materials under various doping conditions are critical for their integration into functional devices (Barsch & Beck, 1996).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2/c17-13-6-2-1-4-11(13)10-21-15(22)12-5-3-8-19-14(12)20(9-7-18)16(21)23/h1-6,8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOWREVUEGFCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(2-Chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile

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